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molecular formula C9H7FN4O2 B8512827 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 591232-30-3

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8512827
M. Wt: 222.18 g/mol
InChI Key: IBIBCVYBFPAFCI-UHFFFAOYSA-N
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Patent
US07473699B2

Procedure details

3-Methyl-1,2,4-triazole (34.5 g, 0.416 mol) and 3,4-difluoronitrobenzene (46 ml, 0.416 mol) were reacted as described for Intermediate 22. Chromatography on silica gel with 5-50% ethyl acetate in hexanes and recrystallisation from ethyl acetate/hexanes gave the title compound as light yellow crystals (41.3 g), m.p. 113.8° C.-114.3° C. The other two isomers were also isolated.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1F.FC1C=C([N+]([O-])=O)C=CC=1N1C=C(C)N=N1>>[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[N:4]1[CH:5]=[N:6][C:2]([CH3:1])=[N:3]1

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
CC1=NNC=N1
Name
Quantity
46 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Step Two
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=NC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chromatography on silica gel with 5-50% ethyl acetate in hexanes and recrystallisation from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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